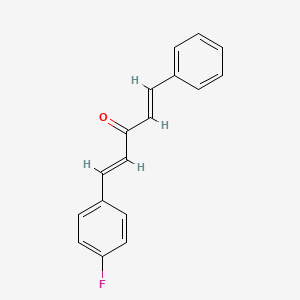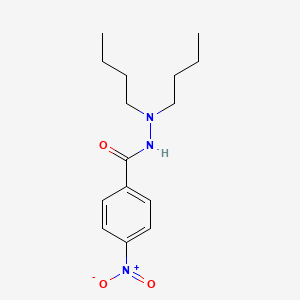
(5Z)-5-(3,4-dihydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(3,4-DIHYDROXYPHENYL)METHYLENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolone ring, which is a sulfur-containing heterocycle, and a dihydroxyphenyl group, which contributes to its reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4-DIHYDROXYPHENYL)METHYLENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the condensation of 3,4-dihydroxybenzaldehyde with 3-methyl-2-thioxo-1,3-thiazolidin-4-one under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-[(3,4-DIHYDROXYPHENYL)METHYLENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the thiazolone ring or the phenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the thiazolone ring or phenyl group.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
5-[(3,4-DIHYDROXYPHENYL)METHYLENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-[(3,4-DIHYDROXYPHENYL)METHYLENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with various molecular targets and pathways. The dihydroxyphenyl group can participate in redox reactions, influencing cellular oxidative stress. The thiazolone ring may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cancer cell proliferation or reduction of inflammation.
類似化合物との比較
Similar Compounds
- 2-[(5E)-5-[(3,4-dihydroxyphenyl)methylene]-4-oxo-2-thioxo-thiazolidin-3-yl]butanedioic acid
- Benzofuran derivatives
Uniqueness
5-[(3,4-DIHYDROXYPHENYL)METHYLENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to its specific combination of a thiazolone ring and a dihydroxyphenyl group. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
特性
分子式 |
C11H9NO3S2 |
|---|---|
分子量 |
267.3 g/mol |
IUPAC名 |
(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H9NO3S2/c1-12-10(15)9(17-11(12)16)5-6-2-3-7(13)8(14)4-6/h2-5,13-14H,1H3/b9-5- |
InChIキー |
KFYKNLMDHKABIQ-UITAMQMPSA-N |
異性体SMILES |
CN1C(=O)/C(=C/C2=CC(=C(C=C2)O)O)/SC1=S |
正規SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)O)O)SC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]-2-phenoxyacetohydrazide](/img/structure/B10876668.png)
![N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-4-(dimethylamino)benzohydrazide](/img/structure/B10876670.png)
![Naphthalen-1-yl 2-[(4-nitrophenyl)sulfanyl]benzoate](/img/structure/B10876675.png)
![2-(4-methoxyphenyl)-N-{4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide](/img/structure/B10876680.png)
![4-(Acetylamino)phenyl [3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]acetate](/img/structure/B10876682.png)

![Methyl 2-[({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B10876691.png)

![3-{[(E)-(4-chlorophenyl)methylidene]amino}-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one](/img/structure/B10876699.png)
![N-(2,4-dimethyl-6-nitrophenyl)-2-{[5-(quinolin-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10876711.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)propanamide](/img/structure/B10876726.png)
![1-{[1,1,1,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-2-en-3-yl]sulfanyl}pyrrolidine-2,5-dione](/img/structure/B10876746.png)
![4-[4-(Benzyloxy)-3-methoxyphenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B10876753.png)
![Methyl 6-[(4-methylphenyl)carbonyl]-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B10876757.png)
